Cas no 21027-33-8 (1-(5-amino-5-deoxy-beta-D-allofuranuronosyl)-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione)

1-(5-amino-5-deoxy-beta-D-allofuranuronosyl)-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione structure
21027-33-8 structure
Nome del prodotto:1-(5-amino-5-deoxy-beta-D-allofuranuronosyl)-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione
Numero CAS:21027-33-8
MF:C11H15N3O8
MW:317.252103090286
CID:1397745
PubChem ID:167956

1-(5-amino-5-deoxy-beta-D-allofuranuronosyl)-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(5-amino-5-deoxy-beta-D-allofuranuronosyl)-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione
    • 5-Amino-1,5-dideoxy-1-(1,2,3,4-tetrahydro-5-hydroxymethyl-2,4-dioxopyrimidin-1-yl)-β-D-allofuranuronic acid
    • .BETA.-D-ALLOFURANURONIC ACID, 5-AMINO-1,5-DIDEOXY-1-(3,4-DIHYDRO-5-(HYDROXYMETHYL)-2,4-DIOXO-1(2H)-PYRIMIDINYL)-
    • HY-114669
    • 21027-33-8
    • C3QC06JMRJ
    • CHEBI:201311
    • DTXSID60943323
    • CS-0063755
    • 5-Amino-1,5-dideoxy-1-(1,2,3,4-tetrahydro-5-hydroxymethyl-2,4-dioxopyrimidin-1-yl)-
    • UNII-C3QC06JMRJ
    • 1-(5-Amino-5-deoxyhexofuranuronosyl)-4-hydroxy-5-(hydroxymethyl)pyrimidin-2(1H)-one
    • A-D-allofuranuronic acid
    • pol yoxin c
    • (S)-2-amino-2-((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-(hydroxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)acetic acid
    • (2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid
    • Julichrome Q(sub 1.3)
    • Julimycin C
    • AKOS040746242
    • Q27275152
    • (2S)-2-amino-2-[(2R, 3S, 4R, 5R)-3, 4-dihydroxy-5-[5-(hydroxymethyl)-2, 4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid
    • 5-Amino-1,5-dideoxy-1-(1,2,3,4-tetrahydro-5-hydroxymethyl-2,4-dioxopyrimidin-1-yl)-beta-D-allofuranuronic acid
    • Inchi: InChI=1S/C11H15N3O8/c12-4(10(19)20)7-5(16)6(17)9(22-7)14-1-3(2-15)8(18)13-11(14)21/h1,4-7,9,15-17H,2,12H2,(H,19,20)(H,13,18,21)/t4-,5-,6+,7+,9+/m0/s1
    • Chiave InChI: TZQKKPBFBDTCRN-AJDRIWCOSA-N
    • Sorrisi: C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)N)O)O)CO

Proprietà calcolate

  • Massa esatta: 317.086
  • Massa monoisotopica: 317.086
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 4
  • Complessità: 535
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 183Ų
  • XLogP3: -5.5

Proprietà sperimentali

  • Densità: 1.785
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.678
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD